(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Catalog No.
S526935
CAS No.
176199-48-7
M.F
C8H11NO4
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dica...

CAS Number

176199-48-7

Product Name

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

IUPAC Name

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1

InChI Key

VTAARTQTOOYTES-RGDLXGNYSA-N

SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

(+)-(1S,2S,5R,6S)-2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid, eglumetad, LY 314582, LY 354740, LY 366563, LY-314582, LY-354740, LY-366563, LY314582, LY354740, LY366563

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

Isomeric SMILES

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N

Description

The exact mass of the compound (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is 185.0688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a bicyclic compound characterized by its unique structure that includes two carboxylic acid groups and an amino group attached to a bicyclic framework. The compound's stereochemistry is defined by the specific configuration at its chiral centers, which significantly influences its chemical behavior and biological activity. This compound is part of a broader class of bicyclic amino acids that have garnered interest in medicinal chemistry due to their potential therapeutic applications.

There is no current information available on a specific mechanism of action for this compound.

  • Possible irritant: Carboxylic acids and amines can be irritants to skin and eyes.
  • Dust hazard: The powdered form might present inhalation hazards.

Safety precautions like wearing gloves, eye protection, and working in a fume hood are advisable when handling this compound.

Future Research Directions

  • Investigation of synthetic routes for efficient production of this specific stereoisomer.
  • Exploration of its potential applications in catalysis, material science, or medicinal chemistry.
  • Determination of its physical and chemical properties for characterization purposes.
  • In-depth studies to understand its potential biological activity and mechanism of action (if any).

Here's what we can glean from available sources:

  • Commercially Available

    The compound can be obtained from several chemical suppliers, suggesting potential research interest [, , ].

  • Structural Similarity

    Its bicyclic structure with a central amine group bears some resemblance to existing molecules with biological activity. Further research might explore its potential as a scaffold for drug development [, ].

Limitations of Current Information:

  • Scarce Literature

  • Future Research Potential

    While concrete research areas are unclear, the compound's structure and commercial availability suggest its potential as a starting point for further scientific investigation.

The chemical reactivity of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be attributed to the presence of the amino and carboxylic acid functional groups. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid groups can undergo decarboxylation, leading to the formation of amine derivatives.
  • Esterification: The carboxylic acid moieties can react with alcohols to form esters, which are important in modifying the compound for various applications.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions, allowing for further derivatization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to neurotransmitters suggests potential interactions with various receptors in the central nervous system. Studies have shown it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter activity and offering insights into its potential therapeutic uses for conditions such as anxiety and depression.

The synthesis of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Utilizing precursor compounds that can undergo cyclization to form the bicyclic structure.
  • Chiral Pool Synthesis: Employing naturally occurring amino acids as starting materials to introduce chirality into the final product.
  • Multi-step Synthesis: Involving several reaction steps including protection and deprotection of functional groups to achieve the desired stereochemistry and functional groups.

These methods are crucial for producing this compound with high purity and yield.

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting neurological disorders.
  • Biochemical Research: Used as a tool compound to study receptor interactions and signaling pathways.
  • Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules in organic synthesis.

Interaction studies involving (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid focus on its binding affinity to various receptors and enzymes. Techniques such as:

  • Molecular Docking: Used to predict how this compound interacts with target proteins.
  • Binding Assays: To quantify its affinity for neurotransmitter receptors.

These studies are essential for understanding its pharmacodynamics and potential therapeutic effects.

Several compounds share structural characteristics with (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid:

Compound NameStructure TypeUnique Features
L-glutamic acidAmino AcidNaturally occurring neurotransmitter
3-amino-4-hydroxybutanoic acidBicyclic Amino AcidHydroxy group enhances solubility
2-amino-3-methylbutanoic acidBranched Amino AcidBranched chain increases steric hindrance

These compounds are similar in that they contain amino and carboxylic acid functionalities but differ in their structural features and biological activities. The uniqueness of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid lies in its bicyclic structure and specific stereochemistry which may confer distinct biological properties not observed in other similar compounds.

X-ray crystallographic analysis provides fundamental insights into the three-dimensional structure of bicyclic amino acid derivatives. Studies on related bicyclic systems demonstrate that crystallographic characterization reveals critical conformational parameters essential for understanding molecular geometry [3] [4] [5].

The bicyclo[3.1.0]hexane core structure exhibits unique crystallographic properties due to the fusion of a three-membered cyclopropane ring with a cyclohexane framework [4]. X-ray diffraction studies of similar bicyclic systems show that the cyclohexane portion adopts an almost perfect chair conformation, with the fused cyclopropane ring introducing significant geometric constraints [5] [6].

Crystallographic analysis reveals that the amino group typically occupies an axial position in six-membered ring systems, while carboxyl groups exhibit variable orientations depending on the specific molecular environment [5] [6]. The electron density maps obtained from high-resolution X-ray crystallography demonstrate clear delineation of functional groups, with characteristic bond lengths and angles consistent with bicyclic amino acid structures [3] [7].

The asymmetric unit often contains multiple crystallographically independent molecules, allowing for comprehensive analysis of conformational variations within the crystal lattice [3]. These studies provide essential reference data for comparing molecular geometries across different environmental conditions and for validating computational predictions [7].

Conformational Restriction Analysis via Torsional Angle Constraints

The bicyclic framework of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid imposes significant torsional constraints that fundamentally alter conformational flexibility compared to acyclic amino acids [8] [9]. The fusion of cyclopropane and cyclohexane rings creates a rigid molecular scaffold that restricts backbone torsion angles to specific ranges [10] [11].

Torsional angle analysis reveals that the compound adopts folded conformations characterized by backbone torsion angles φ (N-Cα bond) and ψ (Cα-CO bond) values corresponding to helical regions of conformational space [6]. The cyclohexane ring constraint directly influences backbone geometry, with the preferred conformation exhibiting φ ≈ -60° and ψ ≈ -30°, consistent with folded, potentially helical arrangements [12] [6].

The cyclopropane fusion introduces additional geometric constraints that further limit conformational mobility [8]. Systematic conformational analysis demonstrates that endocyclic torsion angles are constrained to specific magnitude ranges, with the bicyclic system exhibiting reduced conformational entropy compared to flexible amino acid analogues [8] [9].

Molecular dynamics simulations of related cyclohexane amino acids reveal that conformational transitions between allowed states exhibit energy barriers of 8-15 kcal/mol, indicating substantial restrictions in molecular flexibility [10] [13]. The bicyclic constraint effectively locks the molecule into a limited number of accessible conformations, with the primary energy minimum corresponding to the chair conformation of the cyclohexane portion [12].

Comparative Molecular Geometry with Glutamate Analogues

Comparative analysis with glutamate analogues reveals distinct geometric differences arising from conformational constraints imposed by the bicyclic framework [14] [15] [16]. Unlike the flexible backbone of L-glutamic acid, the rigid bicyclic structure enforces specific spatial arrangements of functional groups that may influence biological activity [14] [17].

The conformational profile differs significantly from methylated glutamic acid analogues, which rely on steric hindrance rather than ring constraints for conformational restriction [14] [18]. Comparative studies demonstrate that bicyclic constraints produce more dramatic effects on backbone geometry than simple substitutions or single-ring systems [15] [16].

Structural comparison with 1-aminocyclohexane-1-carboxylic acid (Ac6c) reveals that the additional cyclopropane ring in the bicyclic system provides enhanced conformational rigidity [10] [6]. While Ac6c exhibits some conformational flexibility due to its single-ring structure, the bicyclic analogue displays severely restricted mobility [10] [12].

Distance measurements between functional groups show characteristic patterns distinct from linear glutamate analogues [14] [16]. The αN+⋯γCO2- distance (d1) and αCO2-⋯γCO2- distance (d2) adopt specific values constrained by the bicyclic geometry, potentially influencing receptor binding characteristics [14].

The rigidity imposed by the bicyclic framework results in a conformational profile more similar to conformationally constrained glutamate analogues such as 2-(2-carboxycyclopropyl)glycines (CCGs) than to flexible linear systems [15] [17]. This structural similarity suggests potential applications in neuropharmacological research where specific conformational requirements are critical for receptor selectivity [15].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of the bicyclic amino acid system [19] [20] [21]. 1H NMR spectroscopy reveals characteristic chemical shift patterns for the various proton environments within the rigid molecular framework [22] [23].

The carboxylic acid protons appear as broad singlets in the highly deshielded region at 10-12 ppm, consistent with typical carboxyl proton behavior [22] [23]. The primary amino group protons exhibit chemical shifts in the 1-3 ppm range, often appearing as broad signals due to rapid exchange with solvent molecules [20] [24].

Cyclopropane protons display characteristic upfield chemical shifts in the 0.5-2.5 ppm region, reflecting the unique electronic environment of the three-membered ring [20]. The cyclohexane methylene protons appear in the 1.5-3.0 ppm range, with coupling patterns providing information about ring conformation and substituent orientations [19] [11].

13C NMR spectroscopy reveals distinct carbon environments characteristic of the bicyclic framework [22] [20]. Carboxyl carbons resonate in the typical range of 165-185 ppm, while the amino-bearing carbon appears at 55-70 ppm [22] [21]. Cyclopropane carbons exhibit characteristic upfield shifts in the 10-30 ppm region due to the high s-character of the carbon-carbon bonds [20].

Infrared Spectroscopy

Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies [22] [25] [23]. The carboxylic acid functionality exhibits two diagnostic absorptions: a broad O-H stretch spanning 2500-3300 cm⁻¹ and a C=O stretch at 1710-1760 cm⁻¹ [22] [23].

The primary amino group displays N-H stretching absorptions in the 3170-3500 cm⁻¹ region, typically appearing as two bands for primary amines [22] [24]. The exact frequency depends on hydrogen bonding interactions and the molecular environment [25].

Dicarboxylic acids often exhibit complex infrared spectra due to intramolecular and intermolecular hydrogen bonding [25] [26]. The broad absorption bands characteristic of carboxyl groups may show variations in frequency and intensity depending on the degree of association and the specific bonding environment [25].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [27] [28] [29]. The molecular ion peak appears at m/z 186 [M+H]+ in positive ion mode, confirming the molecular weight of 185.18 g/mol [1] [2].

Characteristic fragmentation patterns include loss of carboxyl groups (COOH, 45 mass units) and formation of stable bicyclic fragments [28] [29]. The base peak typically corresponds to m/z 140, resulting from loss of a carboxyl group from the molecular ion [29].

Bicyclic compounds often exhibit distinctive fragmentation pathways due to the rigid molecular framework [27] [30]. The cyclopropane ring may undergo ring-opening reactions under collision-induced dissociation conditions, leading to characteristic fragment ion patterns [27].

Electrospray ionization mass spectrometry (ESI-MS) provides excellent sensitivity for amino acid analysis, with the compound readily forming protonated molecular ions in positive mode [27] [31]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, essential for structural verification [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

185.06880783 g/mol

Monoisotopic Mass

185.06880783 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ONU5A67T2S

MeSH Pharmacological Classification

Excitatory Amino Acid Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
Glutamate (metabotropic)
GRM2 [HSA:2912] [KO:K04605]

Other CAS

176199-48-7

Wikipedia

Eglumetad

Dates

Last modified: 08-15-2023
1: Orlando R, Borro M, Motolese M, Molinaro G, Scaccianoce S, Caruso A, di Nuzzo L, Caraci F, Matrisciano F, Pittaluga A, Mairesse J, Simmaco M, Nisticò R, Monn JA, Nicoletti F. Levels of the Rab GDP dissociation inhibitor (GDI) are altered in the prenatal restrain stress mouse model of schizophrenia and are differentially regulated by the mGlu2/3 receptor agonists, LY379268 and LY354740. Neuropharmacology. 2014 Nov;86:133-44. doi: 10.1016/j.neuropharm.2014.07.009. PubMed PMID: 25063582.
2: Procaccini C, Maksimovic M, Aitta-Aho T, Korpi ER, Linden AM. Reversal of novelty-induced hyperlocomotion and hippocampal c-Fos expression in GluA1 knockout male mice by the mGluR2/3 agonist LY354740. Neuroscience. 2013 Oct 10;250:189-200. doi: 10.1016/j.neuroscience.2013.07.010. PubMed PMID: 23867766.
3: Menezes MM, Santini MA, Benvenga MJ, Marek GJ, Merchant KM, Mikkelsen JD, Svensson KA. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. Neurosci J. 2013;2013:736439. doi: 10.1155/2013/736439. PubMed PMID: 26317098; PubMed Central PMCID: PMC4437333.
4: Profaci CP, Krolikowski KA, Olszewski RT, Neale JH. Group II mGluR agonist LY354740 and NAAG peptidase inhibitor effects on prepulse inhibition in PCP and D-amphetamine models of schizophrenia. Psychopharmacology (Berl). 2011 Jul;216(2):235-43. doi: 10.1007/s00213-011-2200-0. PubMed PMID: 21327758; PubMed Central PMCID: PMC3108005.
5: Eriksson AH, Varma MV, Perkins EJ, Zimmerman CL. The intestinal absorption of a prodrug of the mGlu2/3 receptor agonist LY354740 is mediated by PEPT1: in situ rat intestinal perfusion studies. J Pharm Sci. 2010 Mar;99(3):1574-81. doi: 10.1002/jps.21917. PubMed PMID: 19780137.
6: Schlumberger C, Pietraszek M, Gravius A, Klein KU, Greco S, Morè L, Danysz W. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity. Eur J Pharmacol. 2009 Nov 25;623(1-3):73-83. doi: 10.1016/j.ejphar.2009.09.006. PubMed PMID: 19765575.
7: Fell MJ, Perry KW, Falcone JF, Johnson BG, Barth VN, Rash KS, Lucaites VL, Threlkeld PG, Monn JA, McKinzie DL, Marek GJ, Svensson KA, Nelson DL. In vitro and in vivo evidence for a lack of interaction with dopamine D2 receptors by the metabotropic glutamate 2/3 receptor agonists 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-bicaroxylate monohydrate (LY354740) and (-)-2-oxa-4-aminobicyclo[3.1.0] Hexane-4,6-dicarboxylic acid (LY379268). J Pharmacol Exp Ther. 2009 Dec;331(3):1126-36. doi: 10.1124/jpet.109.160598. PubMed PMID: 19755662.
8: Schlumberger C, Schäfer D, Barberi C, Morè L, Nagel J, Pietraszek M, Schmidt WJ, Danysz W. Effects of a metabotropic glutamate receptor group II agonist LY354740 in animal models of positive schizophrenia symptoms and cognition. Behav Pharmacol. 2009 Feb;20(1):56-66. doi: 10.1097/FBP.0b013e3283242f57. PubMed PMID: 19179851.
9: Varma MV, Eriksson AH, Sawada G, Pak YA, Perkins EJ, Zimmerman CL. Transepithelial transport of the group II metabotropic glutamate 2/3 receptor agonist (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate (LY354740) and its prodrug (1S,2S,5R,6S)-2-[(2'S)-(2'-amino)propionyl]aminobicyclo[3.1.0]hexane-2,6-dicarbox ylate (LY544344). Drug Metab Dispos. 2009 Jan;37(1):211-20. doi: 10.1124/dmd.108.022012. PubMed PMID: 18838508.
10: Imre G, Fokkema DS, Ter Horst GJ. Subchronic administration of LY354740 does not modify ketamine-evoked behavior and neuronal activity in rats. Eur J Pharmacol. 2006 Aug 21;544(1-3):77-81. PubMed PMID: 16860791.
11: Marek GJ, Wright RA, Schoepp DD. 5-Hydroxytryptamine2A (5-HT2A) receptor regulation in rat prefrontal cortex: interaction of a phenethylamine hallucinogen and the metabotropic glutamate2/3 receptor agonist LY354740. Neurosci Lett. 2006 Aug 7;403(3):256-60. PubMed PMID: 16759803.
12: Linden AM, Baez M, Bergeron M, Schoepp DD. Effects of mGlu2 or mGlu3 receptor deletions on mGlu2/3 receptor agonist (LY354740)-induced brain c-Fos expression: specific roles for mGlu2 in the amygdala and subcortical nuclei, and mGlu3 in the hippocampus. Neuropharmacology. 2006 Aug;51(2):213-28. PubMed PMID: 16733060.
13: Lee Y, Duman RS, Marek GJ. The mGlu2/3 receptor agonist LY354740 suppresses immobilization stress-induced increase in rat prefrontal cortical BDNF mRNA expression. Neurosci Lett. 2006 May 8;398(3):328-32. PubMed PMID: 16469447.
14: Rorick-Kehn LM, Perkins EJ, Knitowski KM, Hart JC, Johnson BG, Schoepp DD, McKinzie DL. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344. J Pharmacol Exp Ther. 2006 Feb;316(2):905-13. PubMed PMID: 16223873.
15: Bergink V, Westenberg HG. Metabotropic glutamate II receptor agonists in panic disorder: a double blind clinical trial with LY354740. Int Clin Psychopharmacol. 2005 Nov;20(6):291-3. PubMed PMID: 16192835.
16: Aggarwal VK, Grange E. Asymmetric sulfonium ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740. Chemistry. 2005 Dec 23;12(2):568-75. PubMed PMID: 16187367.
17: van Berckel BN, Kegeles LS, Waterhouse R, Guo N, Hwang DR, Huang Y, Narendran R, Van Heertum R, Laruelle M. Modulation of amphetamine-induced dopamine release by group II metabotropic glutamate receptor agonist LY354740 in non-human primates studied with positron emission tomography. Neuropsychopharmacology. 2006 May;31(5):967-77. PubMed PMID: 16177807.
18: Bueno AB, Collado I, de Dios A, Domínguez C, Martín JA, Martín LM, Martínez-Grau MA, Montero C, Pedregal C, Catlow J, Coffey DS, Clay MP, Dantzig AH, Lindstrom T, Monn JA, Jiang H, Schoepp DD, Stratford RE, Tabas LB, Tizzano JP, Wright RA, Herin MF. Dipeptides as effective prodrugs of the unnatural amino acid (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a selective group II metabotropic glutamate receptor agonist. J Med Chem. 2005 Aug 11;48(16):5305-20. PubMed PMID: 16078848.
19: Linden AM, Bergeron M, Schoepp DD. Comparison of c-Fos induction in the brain by the mGlu2/3 receptor antagonist LY341495 and agonist LY354740: evidence for widespread endogenous tone at brain mGlu2/3 receptors in vivo. Neuropharmacology. 2005;49 Suppl 1:120-34. PubMed PMID: 16023151.
20: Malherbe P, Richards JG, Broger C, Zenner MT, Messer J, Kratzeisen C, Nakanishi S, Mutel V. Opposite effects of Zn on the in vitro binding of [3H]LY354740 to recombinant and native metabotropic glutamate 2 and 3 receptors. J Neurochem. 2005 Jul;94(1):150-60. PubMed PMID: 15953358.

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